molecular formula C11H11BrF2 B6233203 4-(3-bromocyclopentyl)-1,2-difluorobenzene, Mixture of diastereomers CAS No. 1341420-26-5

4-(3-bromocyclopentyl)-1,2-difluorobenzene, Mixture of diastereomers

Cat. No.: B6233203
CAS No.: 1341420-26-5
M. Wt: 261.11 g/mol
InChI Key: JBRPZPLEJWVNJH-UHFFFAOYSA-N
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Description

4-(3-bromocyclopentyl)-1,2-difluorobenzene, Mixture of diastereomers, is an organic compound characterized by the presence of a bromocyclopentyl group attached to a difluorobenzene ring. This compound is notable for its stereoisomerism, specifically diastereomerism, which arises from the different spatial arrangements of its atoms that are not mirror images of each other.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-bromocyclopentyl)-1,2-difluorobenzene typically involves the bromination of cyclopentane followed by a coupling reaction with a difluorobenzene derivative. One common method is the Suzuki–Miyaura coupling reaction, which employs palladium catalysts to facilitate the formation of carbon-carbon bonds between the bromocyclopentyl group and the difluorobenzene ring .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and coupling reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(3-bromocyclopentyl)-1,2-difluorobenzene undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding ketones or alcohols, and reduction reactions to remove halogen atoms.

    Coupling Reactions: It can participate in further coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium tert-butoxide.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted cyclopentyl-difluorobenzene derivatives, while oxidation can produce cyclopentanone derivatives.

Scientific Research Applications

4-(3-bromocyclopentyl)-1,2-difluorobenzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.

    Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific stereochemistry.

    Industry: Utilized in the production of materials with unique chemical properties, such as polymers and advanced materials.

Mechanism of Action

The mechanism of action of 4-(3-bromocyclopentyl)-1,2-difluorobenzene involves its interaction with molecular targets through its bromocyclopentyl and difluorobenzene moieties. These interactions can affect various pathways, including enzyme inhibition or activation, receptor binding, and modulation of signal transduction pathways. The specific molecular targets and pathways depend on the context of its application, such as in biological systems or chemical reactions.

Comparison with Similar Compounds

Similar Compounds

    4-(3-chlorocyclopentyl)-1,2-difluorobenzene: Similar structure but with a chlorine atom instead of bromine.

    4-(3-bromocyclohexyl)-1,2-difluorobenzene: Similar structure but with a cyclohexyl group instead of cyclopentyl.

    4-(3-bromocyclopentyl)-1,2-dichlorobenzene: Similar structure but with chlorine atoms instead of fluorine.

Uniqueness

The uniqueness of 4-(3-bromocyclopentyl)-1,2-difluorobenzene lies in its specific combination of bromocyclopentyl and difluorobenzene groups, which confer distinct chemical and physical properties. Its diastereomeric nature also adds to its uniqueness, as different diastereomers can exhibit different reactivity and interactions.

Properties

CAS No.

1341420-26-5

Molecular Formula

C11H11BrF2

Molecular Weight

261.11 g/mol

IUPAC Name

4-(3-bromocyclopentyl)-1,2-difluorobenzene

InChI

InChI=1S/C11H11BrF2/c12-9-3-1-7(5-9)8-2-4-10(13)11(14)6-8/h2,4,6-7,9H,1,3,5H2

InChI Key

JBRPZPLEJWVNJH-UHFFFAOYSA-N

Canonical SMILES

C1CC(CC1C2=CC(=C(C=C2)F)F)Br

Purity

95

Origin of Product

United States

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